![molecular formula C8H10BrN3O2 B2896554 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid CAS No. 937640-08-9](/img/structure/B2896554.png)
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10BrN3O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5th position with a bromine atom and at the 2nd position with a propan-2-ylamino group . The carboxylic acid group is attached at the 4th position of the pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is 260.09 . The compound’s boiling point and other physical properties are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized for a range of applications, demonstrating the versatility of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid in chemical synthesis. For instance, the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids showcases the compound's role in producing various esters with potential therapeutic applications (Grant, Seemann, & Winthrop, 1956). Additionally, the preparation of novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment highlights the use of brominated pyrimidine derivatives in constructing complex molecular architectures with potential pharmaceutical relevance (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).
Radiosensitizing Agents in Cancer Treatment
Research has explored halogen-substituted pyrimidines, such as 5-bromouracil, for their potential as radiosensitizing agents in cancer treatment. The radiosensitizing activity of these compounds is attributed to their reaction with electrons, which produce highly reactive radicals capable of damaging DNA in cancer cells. This mechanism suggests that derivatives of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid could be investigated for similar applications, providing a basis for developing new therapeutic agents (Kumar & Sevilla, 2017).
Antiviral and Antibacterial Research
The exploration of pyrimidine derivatives in antiviral and antibacterial research has yielded promising results. For example, compounds synthesized from brominated pyrimidine derivatives have been evaluated for their antibacterial activities against various strains, demonstrating significant efficacy against pathogens like Neisseria gonorrhoeae and Staphylococcus aureus (Verbitskiy et al., 2017). These findings highlight the potential of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid derivatives in developing new antibacterial agents.
properties
IUPAC Name |
5-bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-4(2)11-8-10-3-5(9)6(12-8)7(13)14/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIIUYSPRJHUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.